

# Application Notes and Protocols for Radioligand Binding Assay of JNJ-54717793

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## Compound of Interest

Compound Name: JNJ-54717793

Cat. No.: B15618008

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These application notes provide a detailed protocol for a radioligand binding assay to determine the affinity of the selective orexin-1 receptor (OX1R) antagonist, **JNJ-54717793**.

## Introduction

**JNJ-54717793** is a potent and selective antagonist of the orexin-1 receptor (OX1R), a G protein-coupled receptor involved in regulating various physiological processes, including wakefulness, reward, and anxiety.[1][2][3] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like **JNJ-54717793** with their target receptors. This document outlines a competitive radioligand binding assay protocol using membranes from cells expressing the human OX1R and the radioligand [<sup>3</sup>H]-SB-674042.

## Data Presentation

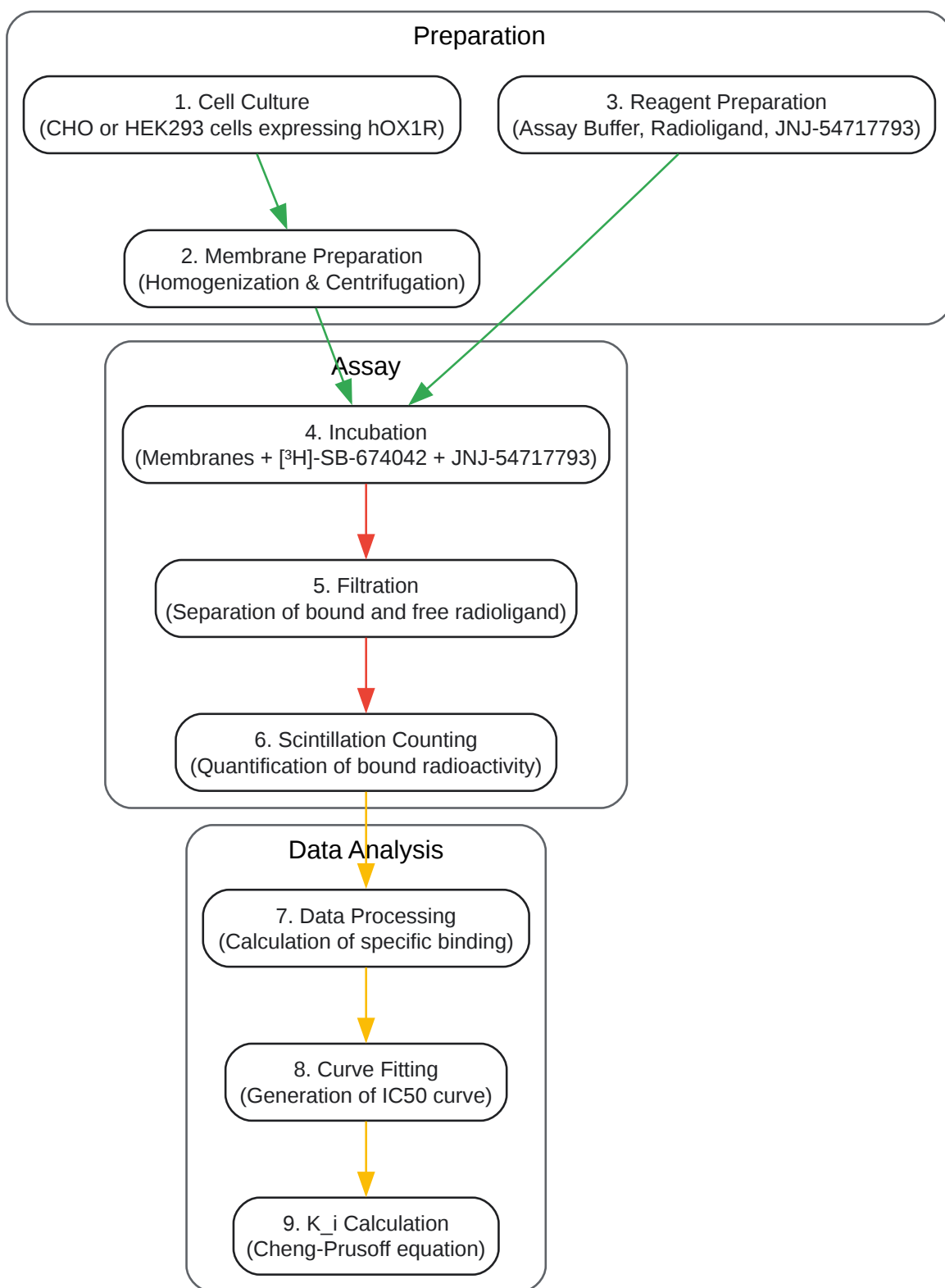
The binding affinity of **JNJ-54717793** for the human orexin-1 receptor (hOX1R) and its selectivity over the human orexin-2 receptor (hOX2R) have been determined using competitive radioligand binding assays. The results are summarized in the table below.

Compound	Receptor	Radioligand	Ki (nM)	pKi	Selectivity (fold) vs. hOX2R
JNJ-54717793	hOX1R	[ <sup>3</sup> H]-SB-674042	16	7.83	~50
JNJ-54717793	hOX2R	[ <sup>3</sup> H]-EMPA	700	-	-

Table 1: Binding affinities of **JNJ-54717793** for human orexin receptors. Data sourced from competitive radioligand binding studies.[\[1\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Workflow

The following diagram illustrates the key steps in the radioligand binding assay for **JNJ-54717793**.



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Radioligand Binding Assay Workflow for **JNJ-54717793**.

## Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the inhibitory constant ( $K_i$ ) of **JNJ-54717793** for the human orexin-1 receptor.

### 1. Materials and Reagents

- Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human orexin-1 receptor (hOX1R).
- Radioligand: [ $^3\text{H}$ ]-SB-674042 (Specific Activity: ~35-85 Ci/mmol).
- Test Compound: **JNJ-54717793**.
- Non-specific Binding Control: High concentration of a known OX1R antagonist (e.g., SB-334867 or **JNJ-54717793** itself).
- Cell Culture Media: Appropriate media and supplements for the chosen cell line (e.g., DMEM, FBS, antibiotics).
- Buffers:
  - Lysis Buffer: 50 mM Tris-HCl, 5 mM  $\text{MgCl}_2$ , 5 mM EDTA, pH 7.4, supplemented with protease inhibitors.
  - Assay Buffer: 50 mM Tris-HCl, 5 mM  $\text{MgCl}_2$ , 0.1 mM EDTA, pH 7.4.
  - Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Equipment and Consumables:
  - Cell culture flasks and plates.
  - Centrifuge and rotors.
  - Homogenizer (e.g., Dounce or Polytron).
  - 96-well microplates.

- Cell harvester with glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
- Scintillation counter.
- Scintillation fluid.

## 2. Membrane Preparation

- Culture CHO-hOX1R or HEK293-hOX1R cells to confluency in T175 flasks.
- Wash the adherent cells with phosphate-buffered saline (PBS) and detach them using a cell scraper or a non-enzymatic cell dissociation buffer.
- Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Homogenize the cell suspension using a homogenizer.
- Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.
- Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.
- Resuspend the final membrane pellet in Assay Buffer.
- Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
- Aliquot the membrane preparation and store at -80°C until use.

## 3. Competitive Radioligand Binding Assay

- On the day of the assay, thaw the membrane preparation and resuspend it in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well).

- Prepare serial dilutions of **JNJ-54717793** in Assay Buffer. The concentration range should span at least 5 log units to generate a complete inhibition curve.
- In a 96-well plate, set up the following in triplicate:
  - Total Binding: 50  $\mu$ L of membrane suspension + 50  $\mu$ L of [ $^3$ H]-SB-674042 + 50  $\mu$ L of Assay Buffer.
  - Non-specific Binding (NSB): 50  $\mu$ L of membrane suspension + 50  $\mu$ L of [ $^3$ H]-SB-674042 + 50  $\mu$ L of a high concentration of non-labeled antagonist (e.g., 10  $\mu$ M SB-334867 or **JNJ-54717793**).
  - Competition: 50  $\mu$ L of membrane suspension + 50  $\mu$ L of [ $^3$ H]-SB-674042 + 50  $\mu$ L of each dilution of **JNJ-54717793**.
  - The final concentration of [ $^3$ H]-SB-674042 should be close to its K<sub>d</sub> value (e.g., 1-5 nM).
- Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.<sup>[4]</sup>
- Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
- Wash the filters multiple times (e.g., 4 times) with ice-cold Wash Buffer to remove unbound radioligand.
- Dry the filter plate.
- Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

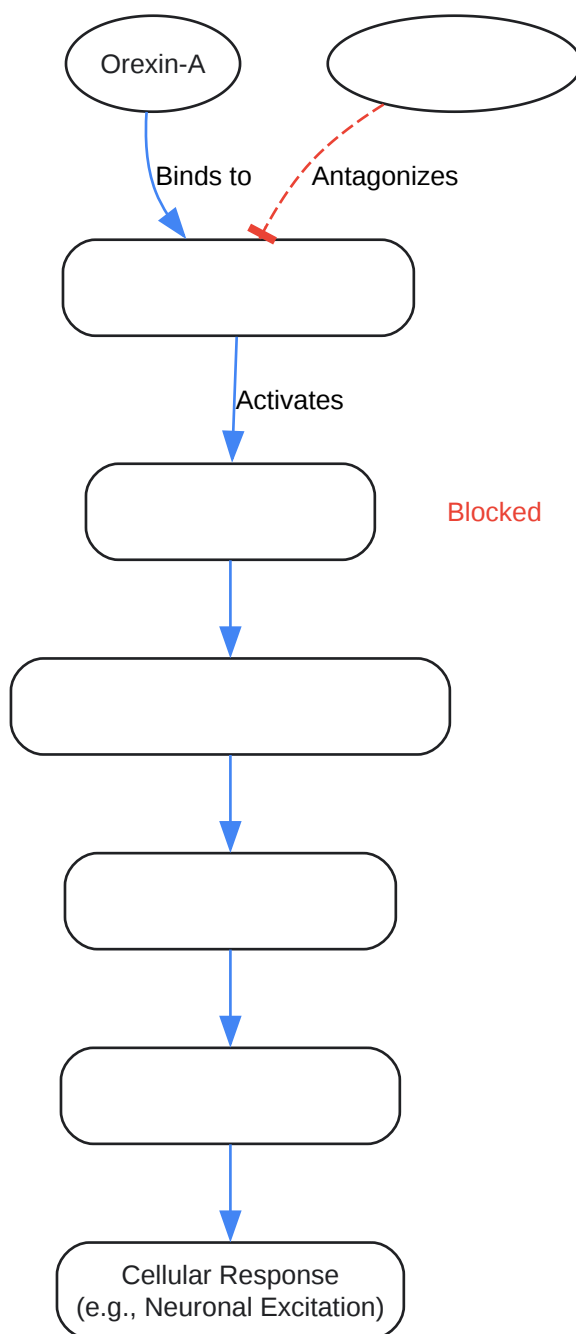
#### 4. Data Analysis

- Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
- Plot the percentage of specific binding against the logarithm of the concentration of **JNJ-54717793**.

- Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC<sub>50</sub> value (the concentration of **JNJ-54717793** that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibitory constant (K<sub>i</sub>) using the Cheng-Prusoff equation:
  - $K_i = IC_{50} / (1 + [L]/K_d)$
  - Where:
    - [L] is the concentration of the radioligand used in the assay.
    - K<sub>d</sub> is the dissociation constant of the radioligand for the receptor.

## Signaling Pathway

The following diagram depicts the antagonistic action of **JNJ-54717793** on the orexin-1 receptor signaling pathway.



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